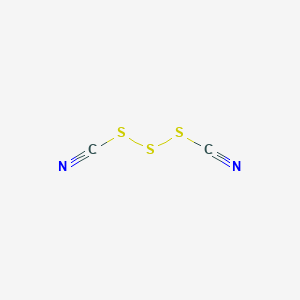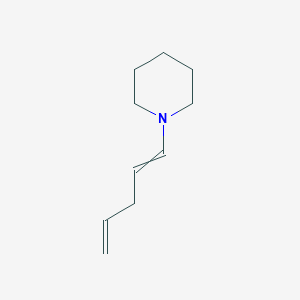
1-(Penta-1,4-dien-1-YL)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Penta-1,4-dien-1-YL)piperidine is an organic compound that belongs to the class of piperidine derivatives Piperidine itself is a six-membered heterocyclic amine, and the addition of the penta-1,4-dien-1-yl group introduces a conjugated diene system, which can significantly alter the compound’s chemical properties and reactivity
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Penta-1,4-dien-1-YL)piperidine can be achieved through several methods. One common approach involves the reaction of piperidine with penta-1,4-diene under specific conditions. This reaction typically requires a catalyst to facilitate the addition of the diene to the piperidine ring. For example, palladium-catalyzed cross-coupling reactions can be employed to achieve this transformation.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation or chromatography are employed to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions: 1-(Penta-1,4-dien-1-YL)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the diene system into a more saturated form.
Substitution: The piperidine ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing the diene system.
Substitution: Halogenation reactions using reagents like bromine (Br2) or chlorine (Cl2) can introduce halogen atoms into the compound.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield piperidine oxides, while reduction can produce more saturated piperidine derivatives.
Aplicaciones Científicas De Investigación
1-(Penta-1,4-dien-1-YL)piperidine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of biological systems and as a potential lead compound for drug discovery.
Medicine: Its derivatives may exhibit pharmacological activities, making it a candidate for the development of new therapeutic agents.
Industry: The compound can be utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-(Penta-1,4-dien-1-YL)piperidine involves its interaction with specific molecular targets and pathways. The conjugated diene system can participate in various chemical reactions, influencing the compound’s reactivity and biological activity. For example, it may interact with enzymes or receptors in biological systems, leading to specific physiological effects.
Comparación Con Compuestos Similares
Piperidine: A basic six-membered heterocyclic amine.
Piperine: A naturally occurring alkaloid with a piperidine core and a conjugated diene system.
1-(Piperidin-1-yl)deca-2,4-dien-1-one: A compound with a similar structure but different substituents.
Uniqueness: 1-(Penta-1,4-dien-1-YL)piperidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
58369-82-7 |
|---|---|
Fórmula molecular |
C10H17N |
Peso molecular |
151.25 g/mol |
Nombre IUPAC |
1-penta-1,4-dienylpiperidine |
InChI |
InChI=1S/C10H17N/c1-2-3-5-8-11-9-6-4-7-10-11/h2,5,8H,1,3-4,6-7,9-10H2 |
Clave InChI |
PIDDDXZZAJTLKB-UHFFFAOYSA-N |
SMILES canónico |
C=CCC=CN1CCCCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


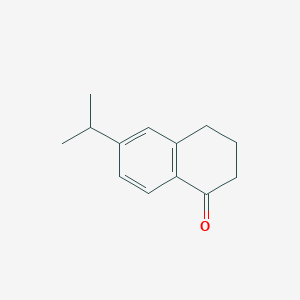
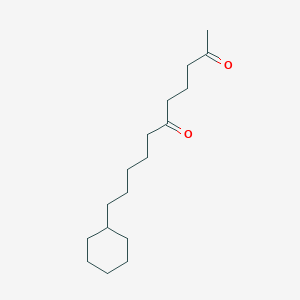
![4-(4-Bromobenzene-1-sulfonyl)naphtho[2,3-c]furan-1,3-dione](/img/structure/B14611930.png)


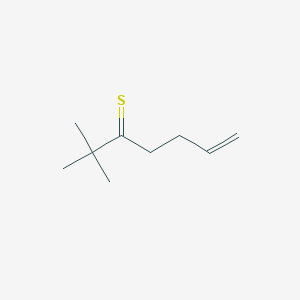

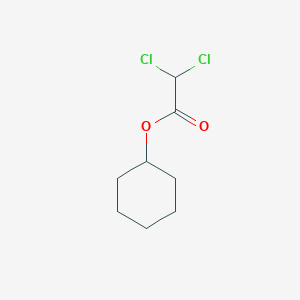
![4-Methylbenzenesulfonic acid;1-[2-(4-methylphenyl)ethynyl]cyclopropan-1-ol](/img/structure/B14611961.png)
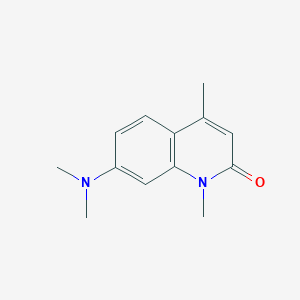
![1-[4-(2-tert-Butyl-1,3-dioxolan-2-yl)phenyl]ethan-1-one](/img/structure/B14611969.png)
![3-Oxo-N-phenyl-2-[(E)-(pyridin-3-yl)diazenyl]butanamide](/img/structure/B14611978.png)
